1-Chloroisoquinoline-7-carbonitrile is a heterocyclic organic compound with the molecular formula . It belongs to the isoquinoline family, which is characterized by a fused benzene and pyridine ring structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its biological activity and structural properties.
1-Chloroisoquinoline-7-carbonitrile can be sourced from chemical suppliers such as Sigma-Aldrich, where it is available with a purity of 95% . It is classified as a nitrile and a chlorinated derivative of isoquinoline, which itself is a significant structural motif in various natural products and synthetic compounds .
The synthesis of 1-chloroisoquinoline-7-carbonitrile can be achieved through several methods, primarily involving the introduction of the chloro and cyano groups onto the isoquinoline framework. Common synthetic routes include:
The synthesis often requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and selectivity for the desired product. The use of catalysts or specific reagents can enhance reaction efficiency and minimize side products.
The molecular structure of 1-chloroisoquinoline-7-carbonitrile features a chlorinated isoquinoline core with a cyano group attached at the 7-position. The compound's InChI code is 1S/C10H6ClN2/c11-10-8-4-2-1-3-7(8)5-9(10)12-6-13/h1-6H
, and its InChI key is KFJHRPRUORFITO-UHFFFAOYSA-N
.
The compound has a melting point that typically ranges around room temperature, making it relatively stable under standard laboratory conditions. Its structural analysis can be further supported by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
1-Chloroisoquinoline-7-carbonitrile participates in various chemical reactions typical for nitriles and halogenated compounds. Key reactions include:
The reactivity of this compound is influenced by the electron-withdrawing nature of both the cyano and chloro groups, which can stabilize negative charges during nucleophilic attacks.
The mechanism of action for 1-chloroisoquinoline-7-carbonitrile in biological systems often involves interactions with specific receptors or enzymes. Its isoquinoline structure allows for potential binding to various biological targets, including enzymes involved in neurotransmitter regulation.
Studies have indicated that derivatives of isoquinolines exhibit pharmacological activities such as anti-inflammatory and analgesic effects. The precise mechanism often requires further investigation through pharmacokinetic studies.
1-Chloroisoquinoline-7-carbonitrile is typically a solid at room temperature with low solubility in water but good solubility in organic solvents like ethanol and acetone. Its physical state may vary based on purity and crystallization conditions.
The compound exhibits typical chemical properties associated with nitriles and halogenated compounds:
Relevant data regarding stability, toxicity, and handling precautions are crucial for safe laboratory practices .
1-Chloroisoquinoline-7-carbonitrile has potential applications in medicinal chemistry as a building block for synthesizing biologically active compounds. Its derivatives may serve as precursors for drugs targeting various diseases due to their structural diversity and biological activity. Research continues into its role as an antagonist or inhibitor in specific biochemical pathways, particularly those related to inflammatory responses .
The synthesis of 1-chloroisoquinoline-7-carbonitrile relies on established methodologies for halogenated isoquinoline scaffolds. A primary route involves the Vilsmeier-Haack formylation of substituted acetanilides, where phosphorus oxychloride activates DMF to generate chloroiminium intermediates that cyclize to form the isoquinoline core [7]. Subsequent nucleophilic substitution introduces the nitrile group at the C7 position. For example, 7-hydroxyisoquinoline precursors undergo chlorination with PCl₅ followed by cyanation using copper(I) cyanide (Rosenmund-von Braun reaction) under controlled temperatures (150–200°C) to yield the target compound [4]. Alternatively, Sandmeyer cyanation of diazotized 7-aminoisoquinolines provides direct access, though with moderate yields (50–65%) due to competing side reactions [7].
A significant limitation of traditional pathways is the regiochemical challenge in achieving selective C7 functionalization. The inherent electronic bias of the isoquinoline ring often directs electrophiles to C5 or C8 positions, necessitating multi-step protection/deprotection sequences. For instance, bromination at C5 requires blocking with a directing group prior to C7 cyanation, reducing overall atom economy [7].
Table 1: Comparison of Traditional Synthesis Routes
Method | Starting Material | Key Reagents | Yield (%) | Limitations |
---|---|---|---|---|
Vilsmeier-Haack | 3-Acetamidophenol | POCl₃, DMF, CuCN | 60–75 | Low regioselectivity |
Rosenmund-von Braun | 7-Halogenoisoquinoline | CuCN, Δ | 55–70 | High temperatures required |
Sandmeyer | 7-Aminoisoquinoline | NaNO₂/HCl, CuCN | 50–65 | Diazotization side products |
Microwave irradiation has revolutionized the synthesis of halogenated isoquinolines by enabling energy-efficient cyclization. In solvent-free protocols, neat mixtures of 2-(chloromethyl)benzaldehyde and acetamide derivatives undergo microwave-assisted cyclodehydration (300 W, 150°C, 15 min) to form the isoquinoline core with 85–92% yield – a significant improvement over thermal methods (6–8 hours, 65% yield) [5]. This approach eliminates volatile organic solvents (e.g., dichloromethane, DMF) and reduces reaction times by 95%. For cyanation, solid-state milling with potassium ferrocyanide and palladium acetate catalyst achieves C7-cyanation in 30 minutes with 78% yield, avoiding toxic cyanide solutions [5].
Nanocatalysts enhance sustainability in key steps:
Table 2: Green Catalytic Systems for Functionalization
Catalyst | Reaction Type | Conditions | Yield (%) | Environmental Impact |
---|---|---|---|---|
Fe₃O₄@SiO₂-Pd NPs | Suzuki coupling | EtOH/H₂O, 50°C | 90–95 | Recyclable, aqueous medium |
NHC/TMSCN | Nucleophilic cyanation | EtOH, 25°C | 80–85 | Metal-free, low energy |
Cu₂O nanocubes | Ullmann-type coupling | Solvent-free, 100°C | 75–80 | No ligands, low catalyst leaching |
Controlling halogen and nitrile positioning demands precise strategies:
Critical to success is substrate engineering: Electron-deficient isoquinolines (e.g., with C1-ester groups) enhance C7 reactivity by reducing electron density at adjacent positions, enabling 89% regioselectivity in cyanation [3].
1-Chloroisoquinoline-7-carbonitrile serves as a versatile platform for structural elaboration:
Table 3: Functionalization Reactions and Applications
Reaction | Reagents/Conditions | Product | Application |
---|---|---|---|
Buchwald-Hartwig | Pd₂(dba)₃, XPhos, morpholine | 1-Morpholinoisoquinoline-7-carbonitrile | Pharmaceutical intermediates |
Sonogashira | Pd(PPh₃)₄, CuI, phenylacetylene | 1-Chloro-7-cyanio-2-(phenylethynyl)isoquinoline | OLED emitters [5] |
Amidoxime formation | NH₂OH·HCl, NaOAc, EtOH | 7-(N-Hydroxycarbamimidoyl)-1-chloroisoquinoline | Anticancer agent synthesis |
These strategies underscore the compound’s role as a molecular hub for generating derivatives with tailored electronic and steric profiles, enabling applications from materials science to drug discovery.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9